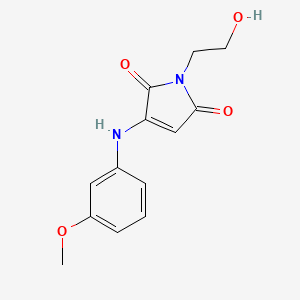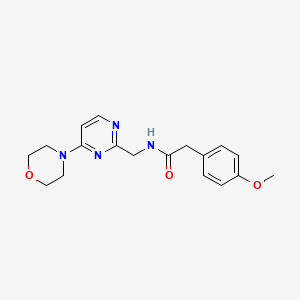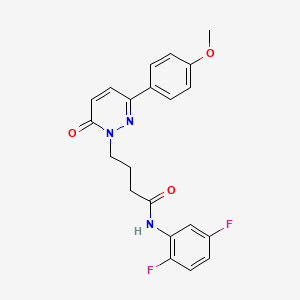
N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DFP-10825, is a chemical compound with potential applications in scientific research. This compound is a member of the pyridazinone family and has been shown to exhibit interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds with Biological Activity : Research involving the synthesis of similar heterocyclic compounds shows potential for antimicrobial and antifungal activities. These compounds are synthesized through reactions involving derivatives of butanoic acid and demonstrate promising biological activities (Sayed et al., 2003).
Lipoxygenase Inhibitors : Compounds structurally similar to "N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide" have been synthesized and shown to inhibit lipoxygenase enzyme, indicating potential anti-inflammatory properties (Aziz‐ur‐Rehman et al., 2016).
Anticancer and Antimicrobial Activities : A related compound, N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, demonstrated significant in vitro biological activities, including antimicrobial and anticancer effects. It showed good activity against lung carcinoma and Leishmania major, with minimal effects on normal cells (Sirajuddin et al., 2015).
Antinociceptive Activity : Derivatives of pyridazinone, structurally related to the compound , have been synthesized and evaluated for antinociceptive (pain-relieving) activity. Some of these compounds showed higher potency than aspirin in animal models (Doğruer et al., 2000).
Antimitotic Agents : Studies on related compounds have shown activity as antimitotic agents, which are crucial in cancer treatment. These agents can interfere with cell division, highlighting their potential use in cancer therapy (Temple & Rener, 1992).
Antioxidant Properties : Certain derivatives have shown effective antioxidant properties. These properties are significant in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders (Çetinkaya et al., 2012).
Specific Applications in Medical Research
Anticancer and Antiangiogenic Agents : Certain pyridazinone derivatives have been identified as potential anticancer and antiangiogenic agents. These compounds were effective against various cancer cell lines and inhibited proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Gastric Acid Antisecretory Activity : Compounds with structural similarity have been shown to possess gastric acid antisecretory activity, indicating potential use in treating conditions like ulcers (Ueda et al., 1991).
Antioxidant and Anticancer Activity : Novel derivatives of similar compounds have displayed significant antioxidant and anticancer activities against various cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-29-16-7-4-14(5-8-16)18-10-11-21(28)26(25-18)12-2-3-20(27)24-19-13-15(22)6-9-17(19)23/h4-11,13H,2-3,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWAKJBLWXKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
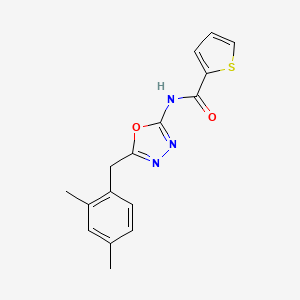
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)
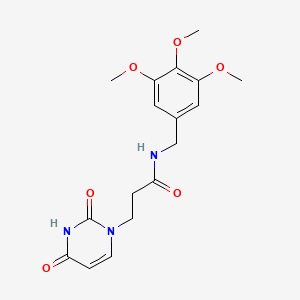
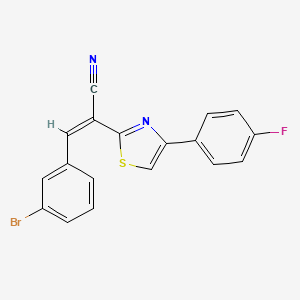
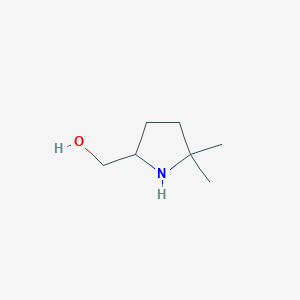
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)
